4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide
CAS No.:
Cat. No.: VC14800007
Molecular Formula: C16H13N3O2S
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13N3O2S |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 4-(4-methoxyphenyl)-N-phenylthiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C16H13N3O2S/c1-21-13-9-7-11(8-10-13)14-15(22-19-18-14)16(20)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20) |
| Standard InChI Key | FVOUEHYXJSULKT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 1,2,3-thiadiazole ring substituted at positions 4 and 5. The 4-position bears a 4-methoxyphenyl group (–C₆H₄–OCH₃), while the 5-position features a carboxamide group (–CONH–C₆H₅). The methoxy group enhances lipophilicity, potentially improving membrane permeability, while the carboxamide moiety facilitates hydrogen bonding with biological targets .
Table 1: Physicochemical Properties of 4-(4-Methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃N₃O₂S |
| Molecular Weight | 311.36 g/mol |
| LogP (Predicted) | 3.2 ± 0.6 |
| Hydrogen Bond Donors | 1 (NH of carboxamide) |
| Hydrogen Bond Acceptors | 4 (S, O, N, OCH₃) |
| Rotatable Bonds | 4 |
Data derived from structural analogs .
Synthesis and Optimization
Reaction Pathways
The synthesis typically involves cyclocondensation and coupling reactions:
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Thiadiazole Ring Formation: Reaction of thiosemicarbazide with α-ketoesters or α-haloketones under acidic conditions to form the 1,2,3-thiadiazole core .
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Substituent Introduction:
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiadiazole formation | H₂SO₄, 80°C, 6 h | 65–70 |
| Methoxyphenyl coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 55–60 |
| Carboxamide formation | EDCI, HOBt, DIPEA, RT, 12 h | 75–80 |
Adapted from methods for analogous compounds .
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. LC-MS and elemental analysis confirm molecular integrity .
Biological Activity and Mechanism
Table 3: Cytotoxicity of Thiadiazole Analogs
| Compound | Cell Line (IC₅₀, μM) | Target |
|---|---|---|
| VC19992761 (analog) | HEPG2: 8.2 ± 0.4 | GSK3β |
| 51am (thiadiazole) | MKN-45: 0.029 ± 0.002 | c-Met |
| 5-amino-thiadiazole | PTZ model: 66.7% protection | GABA receptors |
Antimicrobial and Anticonvulsant Effects
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Antibacterial Activity: Thiadiazoles with carboxamide groups show MIC values of 4–16 μg/mL against S. aureus and E. coli .
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Antiepileptic Action: Modulation of voltage-gated ion channels and GABAergic systems by thiadiazole derivatives reduces seizure duration in rodent models .
Applications in Drug Development
Structure-Activity Relationship (SAR) Insights
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Methoxy Position: Para-substitution on the phenyl ring enhances metabolic stability compared to ortho/meta analogs.
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Carboxamide Flexibility: Replacement with ester or ketone groups reduces potency, underscoring the importance of hydrogen-bonding capacity .
Pharmacokinetic Profiling
In murine studies, a related compound (51am) exhibited:
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